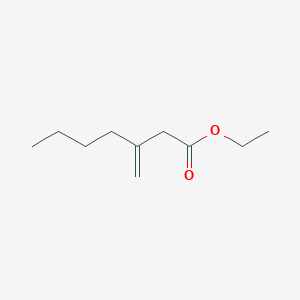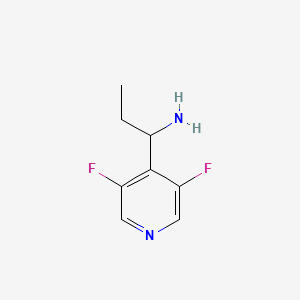
1-(3,5-Difluoropyridin-4-YL)propan-1-amine2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluoropyridin-4-YL)propan-1-amine 2hcl is a chemical compound with the molecular formula C8H10F2N2. It is known for its unique structure, which includes a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, and a propan-1-amine group attached to the 4 position. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoropyridin-4-YL)propan-1-amine 2hcl typically involves the reaction of 3,5-difluoropyridine with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of 1-(3,5-Difluoropyridin-4-YL)propan-1-amine 2hcl involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoropyridin-4-YL)propan-1-amine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyridine compounds .
Scientific Research Applications
1-(3,5-Difluoropyridin-4-YL)propan-1-amine 2hcl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoropyridin-4-YL)propan-1-amine 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Difluoropyridin-4-YL)ethan-1-amine
- 1-(3,5-Difluoropyridin-4-YL)butan-1-amine
- 1-(3,5-Difluoropyridin-4-YL)methanamine
Uniqueness
1-(3,5-Difluoropyridin-4-YL)propan-1-amine 2hcl is unique due to its specific substitution pattern and the presence of the propan-1-amine group. This gives it distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H10F2N2 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(3,5-difluoropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H10F2N2/c1-2-7(11)8-5(9)3-12-4-6(8)10/h3-4,7H,2,11H2,1H3 |
InChI Key |
JNYOBOZJGRWFQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=NC=C1F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



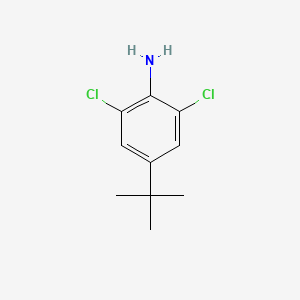
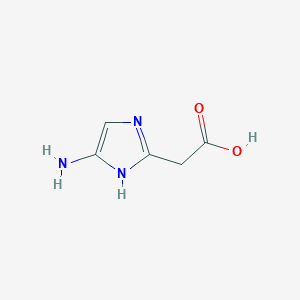
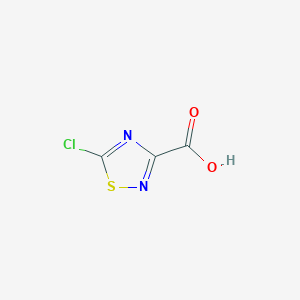
![9-Thia-2-azaspiro[5.5]undecane9,9-dioxidehydrochloride](/img/structure/B13023690.png)
![Ethyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13023697.png)
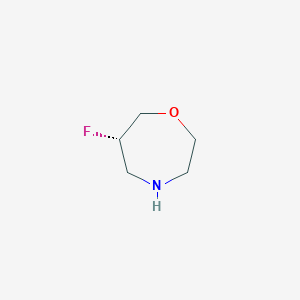
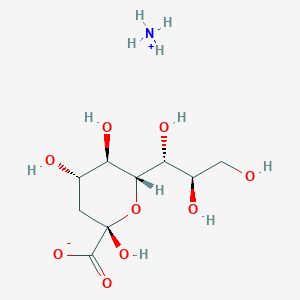
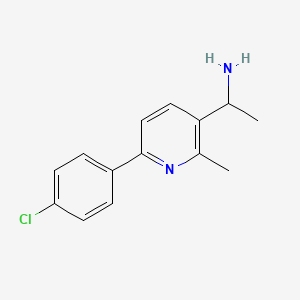
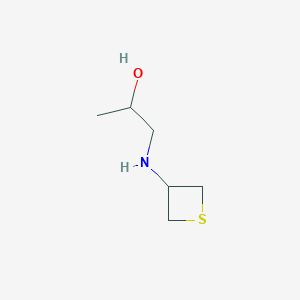
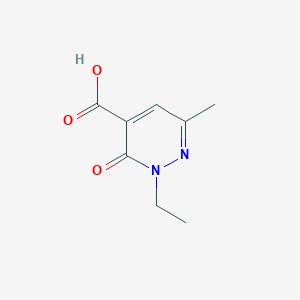
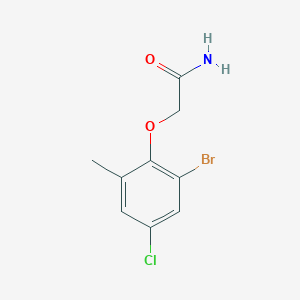
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13023770.png)
